molecular formula C15H13BrO3 B1286226 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-88-6

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1286226
CAS No.: 667412-88-6
M. Wt: 321.16 g/mol
InChI Key: XHYZANDEQVEKJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15BrO3
  • Molecular Weight : 349.19 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives found that certain compounds demonstrated potent growth inhibition against cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating effective cytotoxicity at low concentrations .

The mechanism through which this compound exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cancer cell death.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro assays revealed that the compound induced morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .
  • Non-linear Optical Properties :
    • The compound's derivatives have been studied for their non-linear optical (NLO) properties, which can be beneficial in developing advanced materials for optical applications. Theoretical calculations indicated promising electronic properties that could enhance NLO responses .
  • Synthesis and Derivative Exploration :
    • Various synthetic routes have been explored to modify the structure of this compound, leading to the development of new analogs with improved biological activity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50 μM)Mechanism of Action
This compound2.43 - 14.65Microtubule destabilization
Curcumin AnaloguesVariesROS generation, apoptosis
Benzimidazole DerivativesVariesTargeting specific receptors

Properties

IUPAC Name

5-bromo-2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZANDEQVEKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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